1,7-Diepi-8,15-cedranediol
Overview
Description
1,7-Diepi-8,15-cedranediol is a sesquiterpenoid compound with the molecular formula C15H26O2. It is derived from the leaves of Platycladus orientalis and is known for its unique structure, which includes multiple ring systems and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Diepi-8,15-cedranediol can be synthesized through the hydrolysis of cedarwood lactone. The process involves reacting cedarwood lactone with a dilute sulfuric acid solution, followed by alkaline hydrolysis to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as hydrolysis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,7-Diepi-8,15-cedranediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
1,7-Diepi-8,15-cedranediol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,7-Diepi-8,15-cedranediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Cedrol: Another sesquiterpenoid with similar structural features but different biological activities.
Cedrene: A sesquiterpene hydrocarbon with a similar backbone but lacking hydroxyl groups.
Cedrane: A related compound with a different arrangement of ring systems.
Uniqueness: 1,7-Diepi-8,15-cedranediol is unique due to its specific arrangement of hydroxyl groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTKMDSUFFRLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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